molecular formula C11H14OS B8757919 1-[4-(Methylsulfanyl)phenyl]butan-2-one

1-[4-(Methylsulfanyl)phenyl]butan-2-one

Cat. No.: B8757919
M. Wt: 194.30 g/mol
InChI Key: ZGWJWTIJZNHZKE-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfanyl)phenyl]butan-2-one (IUPAC name: 4-[(4-Methylphenyl)sulfanyl]butan-2-one) is a β-thiaketone characterized by a butan-2-one backbone (ketone group at position 2) substituted with a para-methylsulfanylphenyl group. Its molecular formula is C₁₁H₁₄OS, with a molar mass of 194.29 g/mol .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)butan-2-one

InChI

InChI=1S/C11H14OS/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

ZGWJWTIJZNHZKE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=CC=C(C=C1)SC

Origin of Product

United States

Comparison with Similar Compounds

Crystallographic Data

Crystal structure analysis reveals a planar phenyl ring and a gauche conformation of the methylsulfanyl group relative to the ketone. This arrangement influences intermolecular interactions, such as van der Waals forces and C–H···O hydrogen bonds, critical for its stability and reactivity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
1-[4-(Methylsulfanyl)phenyl]butan-2-one –SMe (para) C₁₁H₁₄OS 194.29 Precursor for bioactive compounds; planar crystal structure
4-Phenyl-2-butanone –H (para) C₁₀H₁₂O 148.20 Laboratory chemical; liquid at room temperature
1-[4-(Trifluoromethyl)phenyl]butan-2-one –CF₃ (para) C₁₁H₁₁F₃O 216.20 Powder form; stored at 4°C; electron-withdrawing CF₃ group enhances electrophilicity
4-(4-Hydroxyphenyl)butan-2-one –OH (para) C₁₀H₁₂O₂ 164.20 Polar hydroxyl group improves solubility; used in fragrance safety evaluations
1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Complex phenoxy group C₂₀H₂₂O₃ 310.39 α-Glucosidase inhibitor (IC₅₀: 10.30 µg/mL); potential antidiabetic applications
1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione Additional ketone C₁₂H₁₄O₂S 222.31 Dual ketone groups increase reactivity; irritant handling required

Substituent Impact on Reactivity and Bioactivity

  • Electron-Donating vs. Withdrawing Groups :

    • The methylsulfanyl (–SMe) group in the target compound donates electrons via resonance, stabilizing intermediates in synthetic pathways .
    • In contrast, the trifluoromethyl (–CF₃) group (electron-withdrawing) enhances electrophilicity, making the ketone more reactive toward nucleophiles .
    • The hydroxyl (–OH) group increases polarity and hydrogen-bonding capacity, improving aqueous solubility .
  • Biological Activity: The phenoxy-substituted analog (C₂₀H₂₂O₃) exhibits significant α-glucosidase inhibition, outperforming the control drug acarbose (IC₅₀: 10.30 vs. 12.00 µg/mL) . This suggests that bulky substituents on the phenyl ring enhance enzyme interaction.

Physical Properties and Handling

  • 4-Phenyl-2-butanone is a liquid at room temperature, typical of simple aromatic ketones .
  • The trifluoromethyl analog is a stable powder but requires refrigeration (4°C) due to sensitivity .
  • The pentanedione derivative (C₁₂H₁₄O₂S) has a higher density (1.13 g/cm³) and melting point (75–78°C), attributed to stronger intermolecular forces from the dual ketone groups .

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